Cas no 701934-82-9 (5-Bromo-2-(2-methylpropyl)pyridine)
5-Bromo-2-(2-methylpropyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-(2-methylpropyl)Pyridine
- 5-Bromo-2-isobutylpyridine
- BDB93482
- Z2216303531
- 701934-82-9
- SCHEMBL5344274
- AKOS023411642
- DA-03422
- EN300-223024
- VDFLEFNRQLYKCZ-UHFFFAOYSA-N
- Z1269179231
- 5-Bromo-2-(2-methylpropyl)pyridine
-
- MDL: MFCD18258778
- Inchi: 1S/C9H12BrN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3
- InChI Key: VDFLEFNRQLYKCZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)CC(C)C
Computed Properties
- Exact Mass: 213.01531g/mol
- Monoisotopic Mass: 213.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
5-Bromo-2-(2-methylpropyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B814770-5mg |
5-bromo-2-(2-methylpropyl)pyridine |
701934-82-9 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B814770-10mg |
5-bromo-2-(2-methylpropyl)pyridine |
701934-82-9 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B814770-50mg |
5-bromo-2-(2-methylpropyl)pyridine |
701934-82-9 | 50mg |
$ 365.00 | 2022-06-06 | ||
| Alichem | A029183652-5g |
5-Bromo-2-isobutylpyridine |
701934-82-9 | 95% | 5g |
$2150.70 | 2023-09-01 | |
| Alichem | A029183652-10g |
5-Bromo-2-isobutylpyridine |
701934-82-9 | 95% | 10g |
$2706.80 | 2023-09-01 | |
| Alichem | A029183652-25g |
5-Bromo-2-isobutylpyridine |
701934-82-9 | 95% | 25g |
$4783.80 | 2023-09-01 | |
| Enamine | EN300-223024-0.05g |
5-bromo-2-(2-methylpropyl)pyridine |
701934-82-9 | 95% | 0.05g |
$282.0 | 2023-11-13 | |
| Enamine | EN300-223024-0.1g |
5-bromo-2-(2-methylpropyl)pyridine |
701934-82-9 | 95% | 0.1g |
$420.0 | 2023-11-13 | |
| Enamine | EN300-223024-0.25g |
5-bromo-2-(2-methylpropyl)pyridine |
701934-82-9 | 95% | 0.25g |
$601.0 | 2023-11-13 | |
| Enamine | EN300-223024-0.5g |
5-bromo-2-(2-methylpropyl)pyridine |
701934-82-9 | 95% | 0.5g |
$947.0 | 2023-11-13 |
5-Bromo-2-(2-methylpropyl)pyridine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 5-Bromo-2-(2-methylpropyl)pyridine
Introduction to 5-Bromo-2-(2-methylpropyl)pyridine (CAS No. 701934-82-9)
5-Bromo-2-(2-methylpropyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 701934-82-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This pyridine derivative features a bromine substituent at the 5-position and an isobutyl group at the 2-position, making it a versatile intermediate in the development of various chemical entities.
The molecular structure of 5-Bromo-2-(2-methylpropyl)pyridine contributes to its reactivity, enabling its use in multiple synthetic pathways. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks. Additionally, the isobutyl group introduces steric and electronic effects that can influence the compound's interactions with biological targets.
In recent years, 5-Bromo-2-(2-methylpropyl)pyridine has garnered attention in the pharmaceutical industry due to its potential applications in drug discovery. Its structural motif is reminiscent of several bioactive molecules, suggesting that it could serve as a precursor for novel therapeutic agents. For instance, pyridine derivatives are widely explored for their roles in central nervous system (CNS) disorders, inflammatory diseases, and anticancer therapies.
One of the most compelling aspects of 5-Bromo-2-(2-methylpropyl)pyridine is its utility in medicinal chemistry. Researchers have leveraged this compound to develop inhibitors targeting specific enzymes and receptors. The bromine atom facilitates palladium-catalyzed reactions, enabling the introduction of aryl or heteroaryl groups, which are common in drug molecules. This flexibility makes it an invaluable building block for synthesizing small-molecule libraries.
Recent studies have highlighted the importance of 5-Bromo-2-(2-methylpropyl)pyridine in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating this pyridine derivative into kinase inhibitors, scientists aim to improve binding affinity and selectivity. The isobutyl group enhances solubility and metabolic stability, critical factors for drug-like properties.
The compound's role extends beyond kinase inhibition. It has been explored as a component in designing ligands for G protein-coupled receptors (GPCRs), which are integral to signal transduction pathways. The brominated pyridine core allows for fine-tuning of electronic properties, enabling precise modulation of receptor activity. This has implications for treating conditions ranging from hypertension to depression.
Another area where 5-Bromo-2-(2-methylpropyl)pyridine shows promise is in antiviral research. The structural features of this compound make it a candidate for developing inhibitors against viral proteases and polymerases. By targeting these essential viral enzymes, researchers aim to disrupt viral replication cycles effectively. The versatility of 5-Bromo-2-(2-methylpropyl)pyridine lies in its ability to be modified at multiple positions, allowing for the creation of diverse analogs with tailored biological activities.
The synthesis of 5-Bromo-2-(2-methylpropyl)pyridine typically involves bromination and alkylation reactions starting from commercially available pyridine precursors. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their experiments. These synthetic routes often incorporate green chemistry principles, minimizing waste and hazardous byproducts.
In conclusion, 5-Bromo-2-(2-methylpropyl)pyridine (CAS No. 701934-82-9) is a multifaceted compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features make it an excellent candidate for developing drugs targeting various diseases. As research continues to uncover new therapeutic opportunities, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in medicinal chemistry.
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